Reactivity in Olefin Metathesis: Benzonorbornadiene vs. 7-Oxa-Benzonorbornadiene and Norbornene
In ruthenium-catalyzed metathesis copolymerization, the reactivity of the target compound (benzonorbornadiene) is significantly lower than its oxygenated analog, 7-oxa-benzonorbornadiene, and similar to the benchmark monomer norbornene. This provides a quantifiable basis for selecting monomers to control polymerization kinetics. [1]
| Evidence Dimension | Relative Reactivity in Metathesis Copolymerization (Ru-based initiators) |
|---|---|
| Target Compound Data | 1 (baseline for relative comparison) |
| Comparator Or Baseline | 7-oxa-benzonorbornadiene is at least 19 times more reactive; norbornene is equally as reactive. |
| Quantified Difference | Target compound is at least 19x less reactive than 7-oxa-benzonorbornadiene. |
| Conditions | Ru-based Grubbs initiators; reactivity assessed via copolymer microstructure analysis by 13C NMR. |
Why This Matters
This quantifies the target compound's reduced reactivity in ROMP, allowing for the deliberate selection of less reactive monomers for copolymerization with highly reactive species to tune material properties.
- [1] Amir, E., et al. (2004). The remarkable activity of 7-oxa-benzonorbornadiene in metathesis copolymerization using Ru-based initiators. Journal of Molecular Catalysis A: Chemical, 208(1-2), 33-42. View Source
